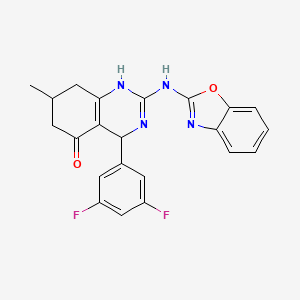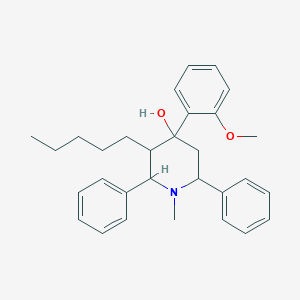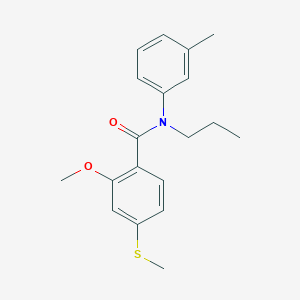![molecular formula C19H18N2O3S2 B14940962 ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14940962.png)
ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes an anilino group, a thiophene ring, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of an aniline derivative with a thiophene carboxylate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. Industrial production may also involve purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-ANILINO-4-OXO-4,5-DIHYDROFURAN-3-CARBOXYLATE: Shares a similar core structure but differs in the ring system.
ETHYL 2-ANILINO-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE: Similar thiophene ring but with different substituents.
Uniqueness
ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H18N2O3S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
ethyl 2-anilino-4-hydroxy-5-(thiophen-2-ylmethyliminomethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-24-19(23)16-17(22)15(12-20-11-14-9-6-10-25-14)26-18(16)21-13-7-4-3-5-8-13/h3-10,12,21-22H,2,11H2,1H3 |
Clave InChI |
PUPLOALOFAHWBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1O)C=NCC2=CC=CS2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)

![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14940924.png)
![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
![[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B14940932.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14940950.png)
![11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione](/img/structure/B14940964.png)
